![molecular formula C14H15N3O B580944 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one CAS No. 1311254-72-4](/img/structure/B580944.png)

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one

Descripción general

Descripción

“6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one” is a chemical compound with a complex structure. It is related to other compounds such as “6-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” and "4-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine" . It is provided to early discovery researchers as part of a collection of unique chemicals .

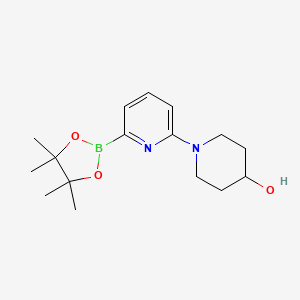

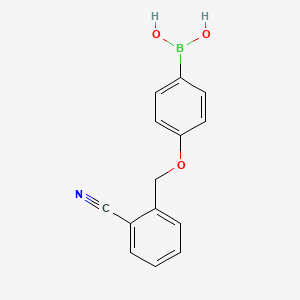

Molecular Structure Analysis

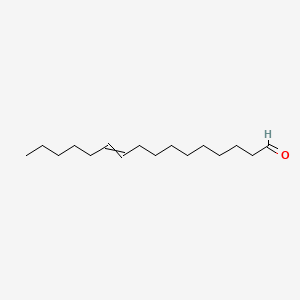

The molecular structure of this compound is complex, with a pyrido[4,3-D]pyrimidin-4(4AH)-one core structure. The compound has a benzyl group attached to the 6-position of the pyrido[4,3-D]pyrimidin-4(4AH)-one core .Aplicaciones Científicas De Investigación

Synthesis and Characterization

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one and its derivatives have been a significant focus in the field of chemical synthesis and characterization. The compound is synthesized through base-catalyzed reactions involving nucleophilic reagents with carbodiimides, which are obtained via the aza-Wittig reaction of iminophosphoranes with aromatic isocyanates. Crystal structure determination of such derivatives provides insights into the molecular geometry and conformation, which is vital for understanding their potential applications in various fields (Chen & Liu, 2019).

Antibacterial and Antimalarial Effects

Derivatives of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising results in combating various strains of bacteria and malaria. The compounds' synthesis involves alkylation and cyclization processes, which lead to the creation of potent molecules capable of combating Plasmodium berghei in mice and showing in vitro activity against a range of bacterial strains, including Streptococcus faecalis and Staphylococcus aureus (Elslager et al., 1972).

Antimycobacterial Potential

The compound and its derivatives have also been explored for their antimycobacterial properties, particularly against drug-resistant tuberculosis. Synthesized Schiff bases of 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one have shown promising in vitro antibacterial and antimycobacterial activities. Molecular docking studies targeting pantothenate synthetase, crucial in the biosynthesis of pantothenate in Mycobacterium tuberculosis, reveal the compounds' potential in combating drug-resistant TB strains (Narender et al., 2016).

Propiedades

IUPAC Name |

6-benzyl-4a,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O/c18-14-12-9-17(7-6-13(12)15-10-16-14)8-11-4-2-1-3-5-11/h1-5,10,12H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUBYONJHDUREIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1=NC=NC2=O)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735932 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one | |

CAS RN |

1311254-72-4 | |

| Record name | 6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(4aH)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 2-chloro-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B580861.png)

![Tert-butyl 4-[(2-methyl-1,3-benzothiazol-5-yl)methyl]piperidine-1-carboxylate](/img/structure/B580867.png)

![2-(6-Chloro-5H-imidazo[2,1-b][1,3]oxazin-2-yl)ethanamine dihydrochloride](/img/structure/B580882.png)